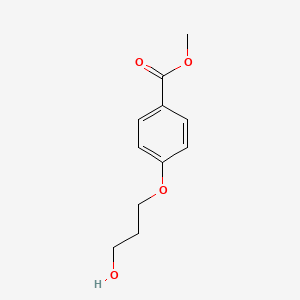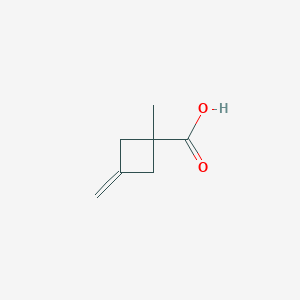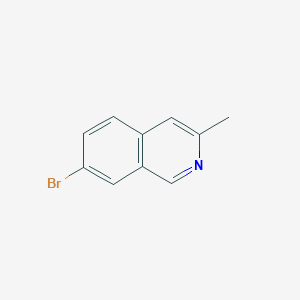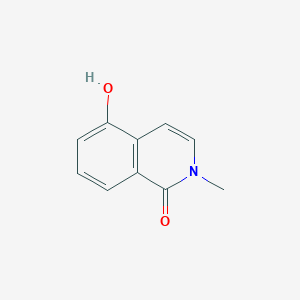
3-乙烯基-1,1'-联苯
描述
1,1'-Biphenyl, 3-ethenyl- is a useful research compound. Its molecular formula is C14H12 and its molecular weight is 180.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1'-Biphenyl, 3-ethenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-Biphenyl, 3-ethenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机合成
3-乙烯基-1,1'-联苯: 在有机合成中是一种用途广泛的构建单元。其乙烯基可以进行各种聚合反应,生成具有特定性质的新型聚合物。 例如,它可用于合成用于电子器件的导电聚合物 .
材料科学
在材料科学中,该化合物用于开发具有理想热学和力学性能的新材料。 其联苯结构有助于材料的刚性和稳定性,使其适用于高性能应用 .
药物研究
联苯部分是许多药物中常见的特征3-乙烯基-1,1'-联苯 可以用作合成药物分子的前体,特别是那些靶向受体位点的药物,在这些位点,扁平的芳香体系有利于结合 .
催化
该化合物可以作为过渡金属催化中的配体,促进各种化学反应。 乙烯基可以与金属结合,形成在加氢和碳-碳键形成等催化过程中有用的配合物 .
光电子学
由于其共轭体系,3-乙烯基-1,1'-联苯 在光电子学领域具有潜在的应用,包括有机发光二极管 (OLED) 和太阳能电池。 它可以用来改变材料的电子性质,以提高其性能 .
传感和检测
该化合物的结构使其能够与特定分子相互作用,使其在传感器开发中非常有用。 例如,它可以被整合到检测环境污染物或有害化学物质的传感器设备中 .
纳米技术
在纳米技术中,3-乙烯基-1,1'-联苯 可用于创建纳米级结构。 它形成稳定的 π-π 相互作用的能力可以导致具有独特性质的纳米材料的自组装 .
农用化学品研究
联苯体系也存在于各种农用化学品中。 该化合物可以作为合成新型农用化学品的起点,这些农用化学品可以保护作物免受害虫和疾病的侵害,同时对环境友好 .
安全和危害
The safety data sheet for a similar compound, “1,1’-Biphenyl, 4-ethenyl-”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Protective equipment should be worn, and adequate ventilation should be ensured .
作用机制
Mode of Action
It’s known that biphenyl derivatives can interact with various biological targets, leading to a range of potential effects .
Biochemical Pathways
For instance, certain biphenyl derivatives are known to be metabolized by enzymes such as biphenyl dioxygenase, dihydrodiol dehydrogenase, 2,3-dihydroxybiphenyl dioxygenase, and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase .
Pharmacokinetics
It’s known that the compound has low gastrointestinal absorption and is moderately soluble . It’s also reported to be a CYP2C19 and CYP2C9 inhibitor .
Action Environment
The action of 3-Vinyl-1,1’-biphenyl can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, as it’s recommended to be stored in a dry environment at 2-8°C . Additionally, its solubility can impact its bioavailability and thus its action .
生化分析
Biochemical Properties
1,1’-Biphenyl, 3-ethenyl- plays a significant role in biochemical reactions, particularly in the context of aromatic compounds. It interacts with various enzymes and proteins, influencing their activity. For instance, it can undergo electrophilic aromatic substitution reactions, where it interacts with electrophiles to form substituted biphenyl derivatives . Additionally, it can participate in free radical reactions, where it interacts with radicals to form new compounds . These interactions are crucial for understanding the compound’s behavior in biological systems.
Cellular Effects
1,1’-Biphenyl, 3-ethenyl- affects various types of cells and cellular processes. It can influence cell signaling pathways by interacting with receptors on the cell surface, leading to changes in gene expression and cellular metabolism . For example, it can activate or inhibit specific signaling pathways, resulting in altered cellular responses. These effects are essential for understanding how the compound modulates cellular functions and its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of 1,1’-Biphenyl, 3-ethenyl- involves its interactions with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to enzyme inhibition or activation . For instance, it can form covalent bonds with active sites of enzymes, altering their activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical for understanding the compound’s mode of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1’-Biphenyl, 3-ethenyl- can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it can undergo degradation under certain conditions, leading to the formation of by-products . Additionally, long-term exposure to the compound can result in changes in cellular function, such as altered gene expression and metabolic activity . These temporal effects are essential for understanding the compound’s behavior in experimental settings.
Dosage Effects in Animal Models
The effects of 1,1’-Biphenyl, 3-ethenyl- vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects . For example, high doses of the compound can lead to cellular damage, oxidative stress, and inflammation . Understanding the dosage effects is crucial for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
1,1’-Biphenyl, 3-ethenyl- is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels . Understanding the metabolic pathways of the compound is essential for predicting its behavior in biological systems.
Transport and Distribution
The transport and distribution of 1,1’-Biphenyl, 3-ethenyl- within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . For instance, it can be transported across cell membranes by specific transporters, leading to its distribution in different cellular compartments . These interactions are crucial for understanding the compound’s pharmacokinetics.
Subcellular Localization
1,1’-Biphenyl, 3-ethenyl- exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of the compound is essential for elucidating its biological effects.
属性
IUPAC Name |
1-ethenyl-3-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12/c1-2-12-7-6-10-14(11-12)13-8-4-3-5-9-13/h2-11H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXAHWXPRKVGCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609489 | |
| Record name | 3-Ethenyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38383-51-6 | |
| Record name | 3-Ethenyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2-methoxyethyl)-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320972.png)
![1-allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320974.png)

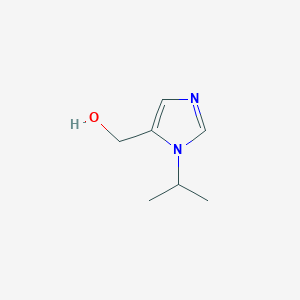
![N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide](/img/structure/B1320983.png)
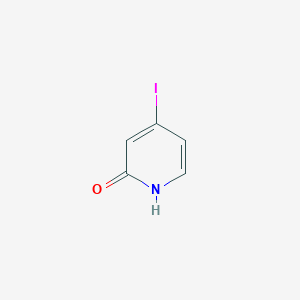
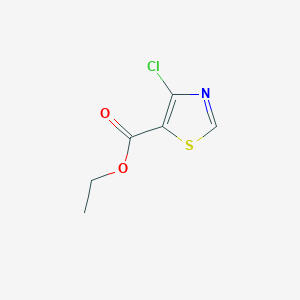
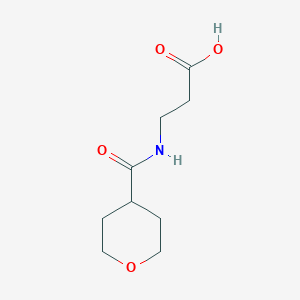
![5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1320990.png)
